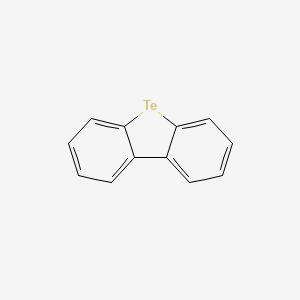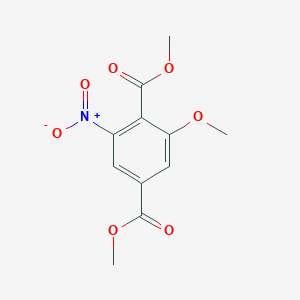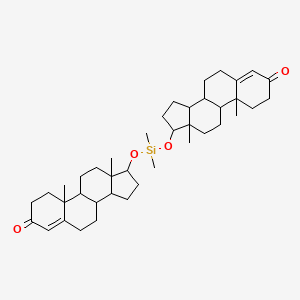
Androst-4-en-3-one, 17beta,17'beta-((dimethylsilylene)dioxy)di-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the protection of hydroxyl groups using dimethylsilylene, followed by oxidation and other functional group transformations to achieve the desired structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle large volumes of reactants and products.
化学反应分析
Types of Reactions
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学研究应用
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in various physiological processes.
相似化合物的比较
Similar Compounds
Testosterone: A natural androgen hormone with similar structural features.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.
Methyltestosterone: A synthetic derivative of testosterone with enhanced oral bioavailability.
Uniqueness
Androst-4-en-3-one, 17beta,17’beta-((dimethylsilylene)dioxy)di- is unique due to the presence of the dimethylsilylene group, which provides additional stability and alters its chemical reactivity compared to other similar compounds. This makes it a valuable compound for specific research applications and potential therapeutic uses.
属性
CAS 编号 |
5055-43-6 |
|---|---|
分子式 |
C40H60O4Si |
分子量 |
633.0 g/mol |
IUPAC 名称 |
17-[(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxy-dimethylsilyl]oxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H60O4Si/c1-37-19-15-27(41)23-25(37)7-9-29-31-11-13-35(39(31,3)21-17-33(29)37)43-45(5,6)44-36-14-12-32-30-10-8-26-24-28(42)16-20-38(26,2)34(30)18-22-40(32,36)4/h23-24,29-36H,7-22H2,1-6H3 |
InChI 键 |
FKAPETDRFJWMCD-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


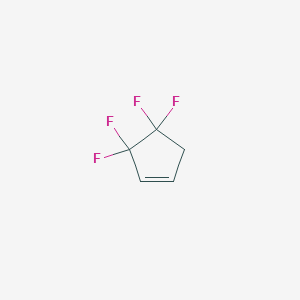
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
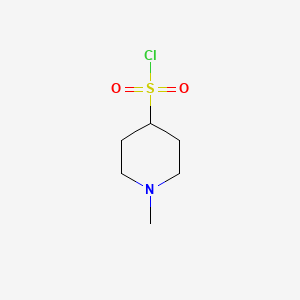
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
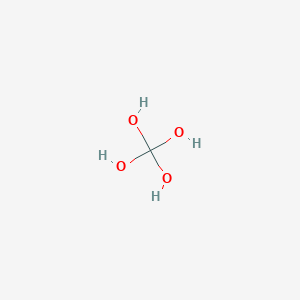
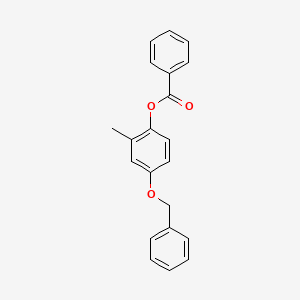
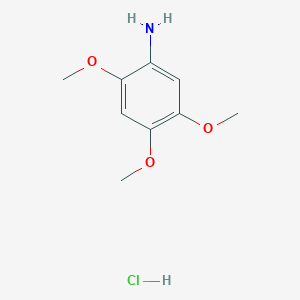

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
